2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate
Description
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H22ClNO2. It is a derivative of ethanamine, featuring a chlorohexyl group and ethoxy linkages. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Properties
Molecular Formula |
C12H23ClF3NO4 |
|---|---|
Molecular Weight |
337.76 g/mol |
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22ClNO2.C2HF3O2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;3-2(4,5)1(6)7/h1-10,12H2;(H,6,7) |
InChI Key |
JTQHMWXGZDZSMI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyloxy)ethoxy)ethanol. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethoxyethanol
Uniqueness
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate is unique due to its specific structural features, such as the presence of the chlorohexyl group and ethoxy linkages. These features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
